molecular formula C₂₀H₂₄O₃ B1157132 11-Keto-6-methylene-androsterone

11-Keto-6-methylene-androsterone

Cat. No.: B1157132
M. Wt: 312.4
Attention: For research use only. Not for human or veterinary use.
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Description

11-Keto-6-methylene-androsterone is a synthetic steroid derivative characterized by structural modifications to the androstane backbone. The compound features a keto group at position 11 and a methylene group at position 6, distinguishing it from endogenous androgens like testosterone and dihydrotestosterone (DHT). These modifications are hypothesized to alter receptor binding affinity, metabolic stability, and biological activity compared to natural steroids .

Properties

Molecular Formula

C₂₀H₂₄O₃

Molecular Weight

312.4

Synonyms

(8S,9S,10R,13S,14S)-10, 13-Dimethylene-7,8,10,12,13,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,11,17(2H,6H,9H)-trione

Origin of Product

United States

Comparison with Similar Compounds

Structural Features :

  • 11-keto group (shared with 11-Keto-6-methylene-androsterone).
  • Lacks the 6-methylene group ; instead, it has a double bond at position 4 (Δ4) .

Functional Implications :

  • Adrenosterone is a natural adrenal steroid metabolite involved in cortisol biosynthesis. Its Δ4-3-keto configuration allows for interactions with 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, enabling conversion to cortisol precursors .
Property 11-Keto-6-methylene-androsterone Adrenosterone
Position 6 Modification Methylene (CH₂) None (Δ4 double bond)
Enzymatic Targets Not well characterized 11β-HSD, CYP17A1
Biological Role Synthetic; potential AR modulation Cortisol precursor

Research Findings: Adrenosterone’s role in glucocorticoid synthesis is well-documented, whereas 11-Keto-6-methylene-androsterone’s synthetic structure may prioritize AR antagonism or anabolic effects, though further studies are needed .

6-Ketoprogesterone

Structural Features :

  • Ketone at position 6 (vs. methylene in 11-Keto-6-methylene-androsterone).
  • Lacks the 11-keto group; features a pregnane backbone (C21 steroid) .

Functional Implications :

  • The 6-keto group may reduce binding to progesterone receptors (PR) compared to natural progesterone .
  • The absence of an 11-keto group limits cross-reactivity with glucocorticoid or mineralocorticoid pathways, unlike 11-Keto-6-methylene-androsterone .
Property 11-Keto-6-methylene-androsterone 6-Ketoprogesterone
Backbone Androstane (C19) Pregnane (C21)
Position 6 Modification Methylene (CH₂) Ketone (C=O)
Receptor Affinity Hypothesized AR modulation Weak PR interaction

Research Findings :
6-Ketoprogesterone’s reduced PR affinity highlights how ketone substitutions at position 6 can diminish hormonal activity, whereas methylene groups in 11-Keto-6-methylene-androsterone may enhance steric effects for AR binding .

6-Dibromomethylene-testosterone

Structural Features :

  • Dibromomethylene group at position 6 (vs. simple methylene in 11-Keto-6-methylene-androsterone).
  • Retains the 17β-hydroxy group common to androgens .

Functional Implications :

  • This contrasts with 11-Keto-6-methylene-androsterone, where the methylene group may allow enzymatic processing .
  • Both compounds likely exhibit altered AR binding compared to testosterone due to position 6 modifications .

Research Findings: 6-Dibromomethylene-testosterone’s irreversible AR binding (due to bromine’s electronegativity) suggests that even minor structural changes at position 6 can drastically alter pharmacological profiles .

11α-Hydroxy-6-dehydroprogesterone

Structural Features :

  • 11α-hydroxy group and 6-dehydro (double bond) (vs. 11-keto and 6-methylene in the target compound).
  • Pregnane backbone with progestogenic activity .

Functional Implications :

  • However, the 11α-hydroxy group may reduce glucocorticoid activity compared to 11-keto derivatives .

Research Findings :
This compound’s design underscores the importance of 11-position modifications in shifting activity between glucocorticoid and progestogenic pathways .

11β-Hydroxyandrosterone-3-glucuronide

Structural Features :

  • 11β-hydroxy group and glucuronide conjugation at position 3 (vs. 11-keto and unmodified position 3 in the target compound) .

Functional Implications :

  • Glucuronidation enhances water solubility, facilitating renal excretion. The 11β-hydroxy group is a metabolite of adrenal androgens, unlike the synthetic 11-keto group in 11-Keto-6-methylene-androsterone .

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